![molecular formula C10H8O3 B13199698 1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B13199698.png)
1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is of interest due to its unique structure, which includes two furan rings connected by an ethanone group. It has applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with furan-2-ylmethanol in the presence of an acid catalyst. The reaction proceeds through a condensation reaction, forming the desired product. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The furan rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted furans depending on the reagents used.
Aplicaciones Científicas De Investigación
1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flavors, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one can be compared with other furan derivatives:
2-Acetylfuran: Similar structure but with only one furan ring. Used as a flavoring agent and intermediate in organic synthesis.
Furfural: Contains an aldehyde group instead of an ethanone group. Used in the production of resins and as a solvent.
5-Methylfurfural: Contains a methyl group on the furan ring. Used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its dual furan ring structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H8O3 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
1-[5-(furan-2-yl)furan-2-yl]ethanone |
InChI |
InChI=1S/C10H8O3/c1-7(11)8-4-5-10(13-8)9-3-2-6-12-9/h2-6H,1H3 |
Clave InChI |
KRWYGFUNJCVYAM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(O1)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


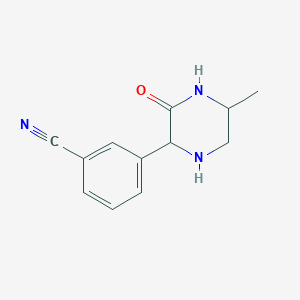

![2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B13199640.png)
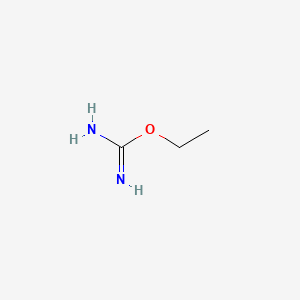
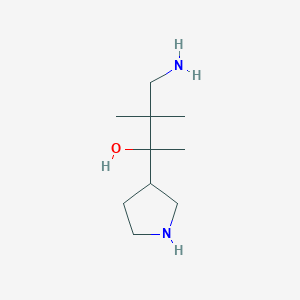
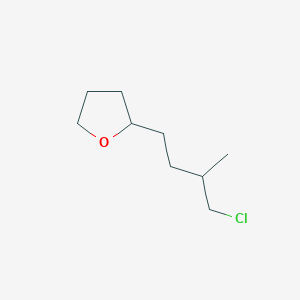
![1-Chloro-5,7-dicyclopropyl-6-methyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B13199654.png)
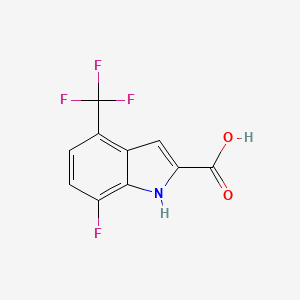

![6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine](/img/structure/B13199670.png)
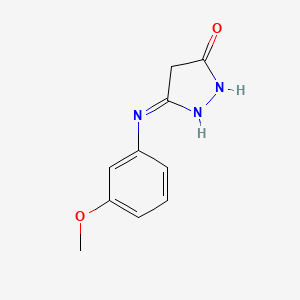

![Methyl 2,6,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199684.png)

